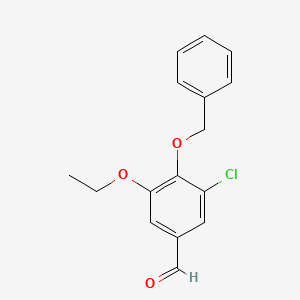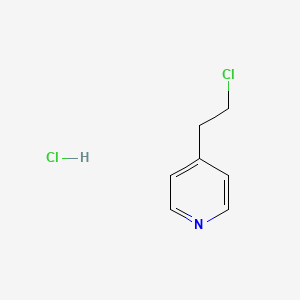
4-(2-氯乙基)吡啶盐酸盐
描述
“4-(2-Chloroethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 85673-15-0 . It is a powder in physical form and has a molecular weight of 178.06 .
Molecular Structure Analysis
The molecular formula of “4-(2-Chloroethyl)pyridine hydrochloride” is C7H9Cl2N . The molecular weight is 178.06 .Physical And Chemical Properties Analysis
“4-(2-Chloroethyl)pyridine hydrochloride” is a powder in physical form . It has a molecular weight of 178.06 .科学研究应用
催化与反应机理:
- 4-(N,N-二甲氨基)吡啶盐酸盐用作惰性醇和酚酰化的可循环催化剂。反应机理涉及形成一个瞬态中间体,该中间体释放酰化产物并再生催化剂 (刘、马、刘和王,2014).
化学相互作用和动力学:
- 二氯甲烷与吡啶衍生物(包括 4-(二甲氨基)吡啶)相互作用的研究表明形成了亚甲双吡啶鎓二氯化物化合物。反应动力学和提出的机理已得到深入研究 (鲁丁、沃尔特和瓦姆瑟,2010).
合成与分子结构:
- 使用 4-吡啶基三苯基甲基氯化氢盐酸盐合成了新的化合物,例如四硫富瓦烯-π-间隔体-受体衍生物。这些化合物表现出有趣的热学和电化学性质 (安德鲁、马尔方、拉克鲁瓦和卡苏,2000).
- 对各种吡啶盐酸盐的合成和分子结构的研究有助于理解这些化合物的结构特征 (阿列夫、阿托夫米安、卡塔耶夫和扎列索夫,2007).
材料科学与光物理性质:
- 吡啶盐酸盐已用于合成含有邻位连接单元的荧光聚酰亚胺。这些聚酰亚胺表现出高热稳定性和强荧光强度,突出了它们在材料科学应用中的潜力 (黄、王、李、颜、杨、朱、徐和易,2012).
药物和生化研究:
- 吡啶衍生物(包括 4-(2-氯乙基)吡啶盐酸盐)是合成各种生化化合物的组成部分。它们在为医药产品创造中间体的作用至关重要 (马、陈、范、贾和张,2018).
安全和危害
“4-(2-Chloroethyl)pyridine hydrochloride” is considered hazardous. It has been assigned the signal word “Danger” and is associated with hazard statements H302, H315, H318, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
属性
IUPAC Name |
4-(2-chloroethyl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h2-3,5-6H,1,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCBGHNGQBPOOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85673-15-0 | |
| Record name | 4-(2-chloroethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

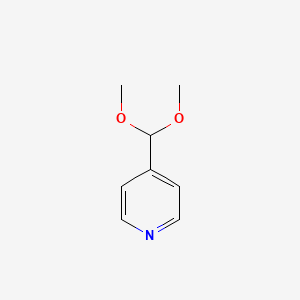

![6,7-Dimethoxy-2-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3038239.png)

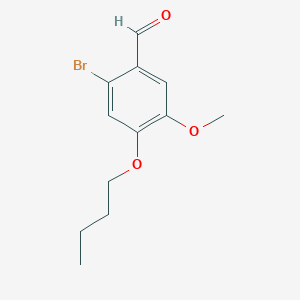
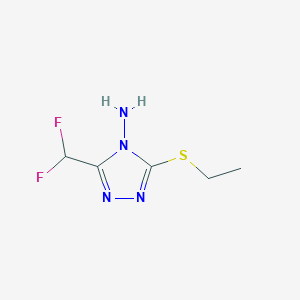

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)


